molecular formula C17H15N5O2S2 B10995497 2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide

2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide

Cat. No.: B10995497
M. Wt: 385.5 g/mol
InChI Key: DLNOZCIPDOZGHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiopyrano[4,3-c]pyridazin ring system and a thiazolylacetamide moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions

    Formation of Thiopyrano[4,3-c]pyridazin Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Reagents such as sulfur and hydrazine derivatives are often used.

    Attachment of Thiazolylacetamide Group: The thiazole ring is synthesized separately and then coupled with the thiopyrano[4,3-c]pyridazin core using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(3-oxo-3,5,7,8-tetrahydro-2H-pyrano[4,3-c]pyridazin-2-yl)acetamide: Lacks the thiazolyl group, making it less complex.

    N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide: Lacks the thiopyrano[4,3-c]pyridazin core, which may affect its reactivity and biological activity.

Uniqueness

The uniqueness of 2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide lies in its combined structural features, which provide a diverse range of chemical reactivity and potential biological activities. This makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C17H15N5O2S2

Molecular Weight

385.5 g/mol

IUPAC Name

2-(3-oxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C17H15N5O2S2/c23-15(8-22-16(24)7-11-9-25-6-4-12(11)21-22)20-17-19-14(10-26-17)13-3-1-2-5-18-13/h1-3,5,7,10H,4,6,8-9H2,(H,19,20,23)

InChI Key

DLNOZCIPDOZGHH-UHFFFAOYSA-N

Canonical SMILES

C1CSCC2=CC(=O)N(N=C21)CC(=O)NC3=NC(=CS3)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.